4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide
Description
4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide is a complex organic compound that features a seven-membered azepane ring
Properties
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-23(21,22)16-10-7-15(8-11-16)9-12-17(20)19-13-5-3-4-6-14-19/h7-8,10-11,18H,2-6,9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQHSVKLJRUFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide typically involves the formation of the azepane ring through a series of cyclization reactions. One common method is the recyclization of benzannelated six-membered hydrocarbon rings into seven-membered lactams, achieving yields of 61-72% . Industrial production methods often employ one-pot synthesis procedures to streamline the process and improve efficiency .
Chemical Reactions Analysis
4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act on enzymes involved in metabolic pathways, such as (S)-3-hydroxyacyl-CoA dehydrogenase in mitochondrial fatty acid beta-oxidation . This interaction can lead to the modulation of metabolic processes and the exertion of its biological effects.
Comparison with Similar Compounds
4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide can be compared with other seven-membered heterocyclic compounds, such as:
Azepines: These compounds share the azepane ring structure but may have different substituents.
Benzodiazepines: Known for their use in medicine, these compounds have a fused benzene and diazepine ring.
Oxazepines: These contain an oxygen atom in the ring and exhibit various biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
